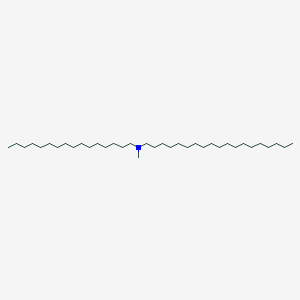
N-hexadecyl-N-methyl-1-nonadecanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl-hexadecyl dimethyl amine is a tertiary amine that plays a crucial role in the production of various surfactants. This compound is a critical chemical intermediate in the synthesis of quaternary ammonium salts, which are extensively used across multiple industrial sectors . It is known for its applications in the daily chemical, washing industry, textile, oil field, and other industries due to its properties such as anti-corrosion, sterilization, washing, softening, anti-static, and emulsification .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl-hexadecyl dimethyl amine can be synthesized through the reaction of octadecylamine or hexadecylamine with dimethyl sulfate or methyl iodide under controlled conditions. The reaction typically involves heating the amine with the alkylating agent in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acid by-products .
Industrial Production Methods
In industrial settings, the production of octadecyl-hexadecyl dimethyl amine involves large-scale alkylation processes. The amines are reacted with alkylating agents in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Octadecyl-hexadecyl dimethyl amine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form amine oxides.
Substitution: Reacts with halogenated compounds to form quaternary ammonium salts.
Reduction: Can be reduced to primary or secondary amines under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Substitution: Alkyl halides such as benzyl chloride are used in the presence of a base.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products Formed
Amine Oxides: Formed through oxidation, used as surfactants and foaming agents.
Quaternary Ammonium Salts: Formed through substitution reactions, used in disinfectants and fabric softeners.
Scientific Research Applications
Octadecyl-hexadecyl dimethyl amine has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Plays a role in the modulation of root morphogenesis in plants via jasmonic acid signaling.
Industry: Used in the production of detergents, fabric softeners, and anti-static agents.
Mechanism of Action
The mechanism of action of octadecyl-hexadecyl dimethyl amine involves its interaction with molecular targets such as cell membranes and proteins. In plants, it modulates root development by affecting cell division and elongation, likely through the jasmonic acid signaling pathway . In industrial applications, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyldodecylamine
- N,N-Dimethyltetradecylamine
- N,N-Dimethyldecylamine N-oxide
- Benzyldimethyltetradecylammonium chloride dihydrate
Uniqueness
Octadecyl-hexadecyl dimethyl amine is unique due to its long alkyl chain, which imparts superior surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and anti-static properties .
Properties
Molecular Formula |
C36H75N |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
N-hexadecyl-N-methylnonadecan-1-amine |
InChI |
InChI=1S/C36H75N/c1-4-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-36-37(3)35-33-31-29-27-25-23-19-17-15-13-11-9-7-5-2/h4-36H2,1-3H3 |
InChI Key |
ZLMPSLRUOQIVKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















